molecular formula C18H21N3O3S B4667603 1-phenylmethanesulfonyl-N-(pyridin-3-yl)piperidine-4-carboxamide

1-phenylmethanesulfonyl-N-(pyridin-3-yl)piperidine-4-carboxamide

Cat. No.: B4667603
M. Wt: 359.4 g/mol
InChI Key: QYNFPJJALRRAAF-UHFFFAOYSA-N
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Description

1-phenylmethanesulfonyl-N-(pyridin-3-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a phenylmethanesulfonyl group and a pyridin-3-yl group

Mechanism of Action

The mechanism of action would depend on the biological context in which this compound is used . For example, many sulfonyl-containing compounds act by inhibiting enzymes or interacting with receptors in cells.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for causing allergic reactions . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications . For example, if it shows promise as a pharmaceutical, further studies might focus on optimizing its activity, reducing side effects, and determining the best dosages for therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenylmethanesulfonyl-N-(pyridin-3-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylmethanesulfonyl Group: This step involves the reaction of the piperidine derivative with phenylmethanesulfonyl chloride under basic conditions.

    Attachment of the Pyridin-3-yl Group: The final step involves the coupling of the intermediate with a pyridin-3-yl derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-phenylmethanesulfonyl-N-(pyridin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-phenylmethanesulfonyl-N-(pyridin-3-yl)piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    1-phenylmethanesulfonyl-piperidine: Lacks the pyridin-3-yl group, which may reduce its binding affinity and specificity.

    N-(pyridin-3-yl)piperidine-4-carboxamide: Lacks the phenylmethanesulfonyl group, which may affect its chemical reactivity and biological activity.

Uniqueness

1-phenylmethanesulfonyl-N-(pyridin-3-yl)piperidine-4-carboxamide is unique due to the presence of both the phenylmethanesulfonyl and pyridin-3-yl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

1-benzylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(20-17-7-4-10-19-13-17)16-8-11-21(12-9-16)25(23,24)14-15-5-2-1-3-6-15/h1-7,10,13,16H,8-9,11-12,14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNFPJJALRRAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=CC=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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